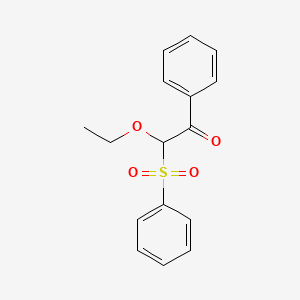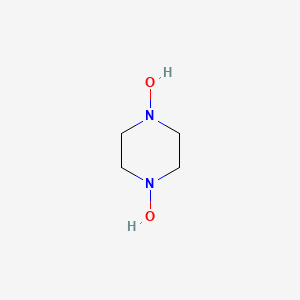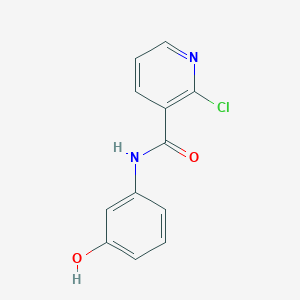
1-(tert-Butylperoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylperoxy)-2-methylpropane is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. Organic peroxides are characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is particularly valued for its ability to initiate polymerization reactions and its use in the synthesis of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)-2-methylpropane can be synthesized through the acylation of tert-butyl hydroperoxide with appropriate acylating agents. The reaction typically involves the use of benzoyl chloride or similar compounds, where a large excess of tert-butyl hydroperoxide is used to ensure a high yield. The reaction is carried out under controlled conditions to remove the hydrogen chloride formed during the process .
Industrial Production Methods: In industrial settings, the continuous preparation of organic peroxides like this compound is achieved using plate exchangers with high heat exchange capacity. This method ensures efficient heat management and high yield of the desired peroxide .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butylperoxy)-2-methylpropane primarily undergoes oxidation reactions due to the presence of the peroxide group. It can also participate in radical-initiated polymerization reactions, where it acts as a source of free radicals.
Common Reagents and Conditions: The compound reacts with various acids, such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid, leading to its decomposition. These reactions are typically monitored using differential scanning calorimetry and thermal activity monitors to understand the thermokinetic parameters .
Major Products Formed: The decomposition of this compound results in the formation of carbon dioxide, acetone, methane, tert-butanol, and other smaller organic molecules .
Aplicaciones Científicas De Investigación
1-(tert-Butylperoxy)-2-methylpropane has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparación Con Compuestos Similares
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
Uniqueness: 1-(tert-Butylperoxy)-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective radical initiator for a variety of chemical processes, distinguishing it from other organic peroxides that may have different stability profiles or reactivity patterns .
Propiedades
Número CAS |
60306-29-8 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-tert-butylperoxy-2-methylpropane |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
WBFWMYQNGJMTFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)



![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)







